

Thermal properties of 1-Hexadecanol for phase change material studies.

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Compound of Interest

Compound Name: 1-Hexadecanol

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1-Hexadecanol as a Phase Change Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of **1-Hexadecanol**, a promising organic phase change material (PCM). Due to its relevant melting point, high latent heat storage capacity, and chemical stability, **1-Hexadecanol** is a subject of significant interest for thermal energy storage applications, including thermal management in pharmaceutical and drug development processes.

Core Thermal Properties of 1-Hexadecanol

The thermophysical properties of **1-Hexadecanol** have been characterized by various studies. The following tables summarize the key quantitative data for its use as a phase change material.

General and Phase Change Properties

| Property | Value | Unit | Reference(s) |
|-----------------------|-----------------------------------|-------|--------------|
| Molecular Formula | C ₁₆ H ₃₄ O | - | [1] |
| Molecular Weight | 242.44 | g/mol | [1] |
| Melting Point | 47 - 51.5 | °C | [2][3] |
| Freezing Point | 38.32 | °C | [4] |
| Latent Heat of Fusion | 33.1 - 240.8 | J/g | [1][4][5][6] |
| Density (at 25°C) | 0.817 - 0.818 | g/mL | [3][7] |
| Boiling Point | 344 | °C | [2] |

Thermal Conductivity and Heat Capacity

| Property | Value | Unit | Condition | Reference(s) |
|---------------------------------|-----------------------------|-----------|---------------------------------------|--------------|
| Thermal Conductivity | 0.65 (Solid), 0.16 (Liquid) | W/(m·K) | 266-315 K (Solid), 334-361 K (Liquid) | [8] |
| Specific Heat Capacity (Solid) | 422 | J/(mol·K) | 290 K | [9] |
| Specific Heat Capacity (Liquid) | 524 | J/(mol·K) | 323 K | [9] |

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of **1-Hexadecanol** is crucial for its application as a PCM. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the phase change temperatures and latent heat of fusion of PCMs. The methodology is guided by standards such as ASTM D3418.[8][10]

Objective: To measure the melting temperature, freezing temperature, and latent heat of fusion of **1-Hexadecanol**.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans
- Inert purge gas (e.g., Nitrogen)

Procedure:

- A small, precisely weighed sample of **1-Hexadecanol** (typically 5-10 mg) is placed into an aluminum pan and hermetically sealed.[\[10\]](#)
- An empty, sealed aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.[\[11\]](#)
- The sample is subjected to a controlled temperature program, which typically includes:
 - An initial isothermal period to stabilize the temperature.
 - A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the melting point of **1-Hexadecanol**.[\[4\]](#)
 - An isothermal period at the high temperature.
 - A cooling ramp at a constant rate back to a temperature below the freezing point.
- The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

- The melting point is determined as the onset or peak temperature of the endothermic peak during heating. The latent heat of fusion is calculated by integrating the area of the melting peak.
- The freezing point is determined from the exothermic peak during cooling, and the latent heat of solidification is calculated from the peak area.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to evaluate the thermal stability of **1-Hexadecanol** by monitoring its mass change as a function of temperature.

Objective: To determine the decomposition temperature and thermal stability of **1-Hexadecanol**.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- Sample pan (e.g., alumina)
- Inert or oxidative purge gas (e.g., Nitrogen or Air)

Procedure:

- A small, accurately weighed sample of **1-Hexadecanol** (typically 5-20 mg) is placed in the TGA sample pan.[\[12\]](#)[\[13\]](#)
- The TGA furnace is purged with the desired gas at a specific flow rate.
- The sample is heated from ambient temperature to a higher temperature at a constant heating rate (e.g., 10 °C/min).[\[14\]](#)
- The mass of the sample is continuously monitored and recorded as a function of temperature.
- The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of decomposition and is a

measure of the material's thermal stability.

Transient Hot Wire Method for Thermal Conductivity

The transient hot wire method is a common technique for measuring the thermal conductivity of liquids and solids, including PCMs like **1-Hexadecanol**. This method is standardized by ASTM D7896-19 for fluids.[\[2\]](#)

Objective: To measure the thermal conductivity of **1-Hexadecanol** in both its solid and liquid phases.

Apparatus:

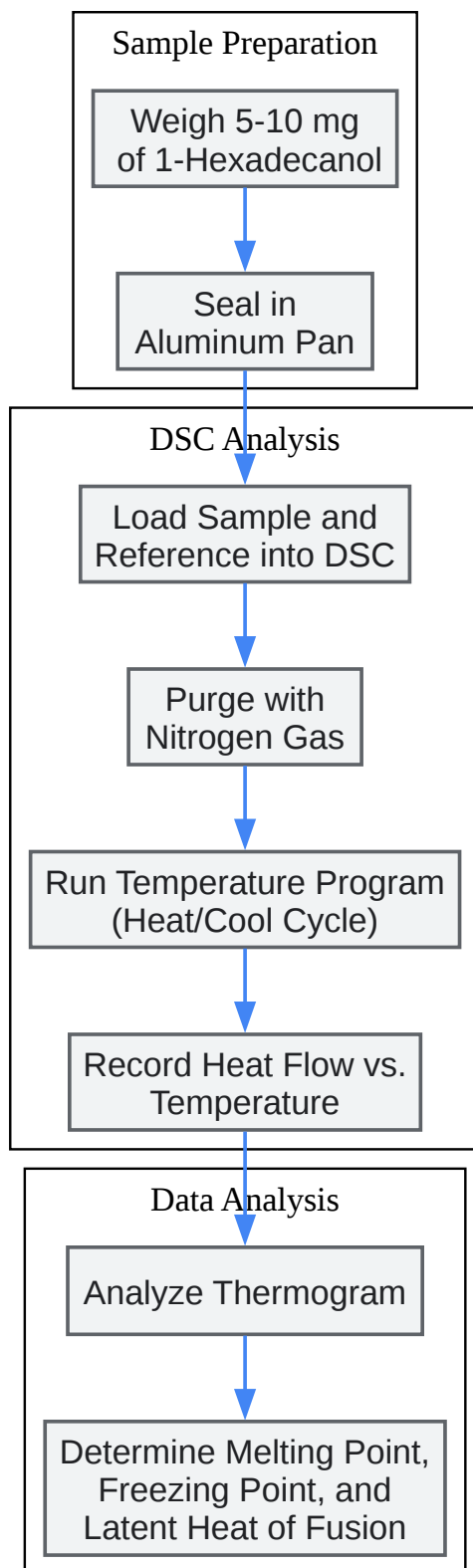
- Transient Hot Wire (THW) apparatus
- A thin wire (e.g., platinum) that acts as both a heating element and a temperature sensor.[\[3\]](#)
- A sample cell designed to hold the PCM.

Procedure:

- The **1-Hexadecanol** sample is placed in the sample cell, ensuring the hot wire is fully immersed.
- The sample is brought to a desired temperature and allowed to reach thermal equilibrium.
- A constant electrical current is passed through the wire for a short period, causing its temperature to rise.
- The temperature increase of the wire is measured as a function of time.
- The thermal conductivity of the **1-Hexadecanol** is calculated from the linear slope of the temperature rise versus the logarithm of time.[\[15\]](#)
- The measurement can be performed at various temperatures to determine the thermal conductivity in both the solid and liquid states.

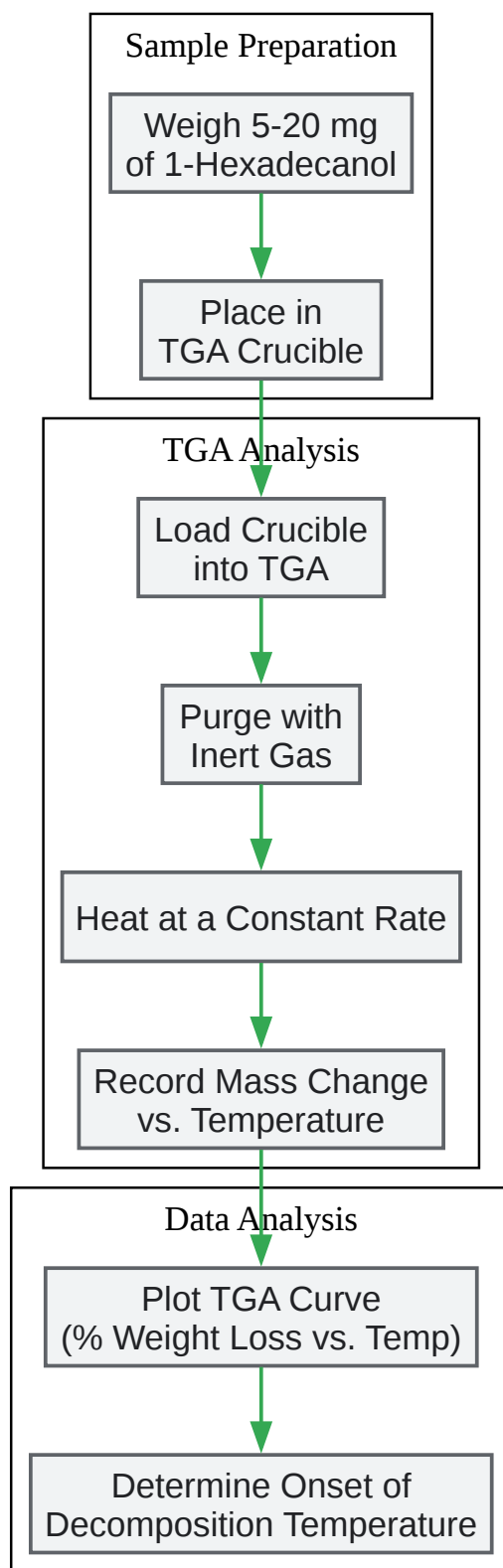
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the thermal properties of **1-Hexadecanol**.



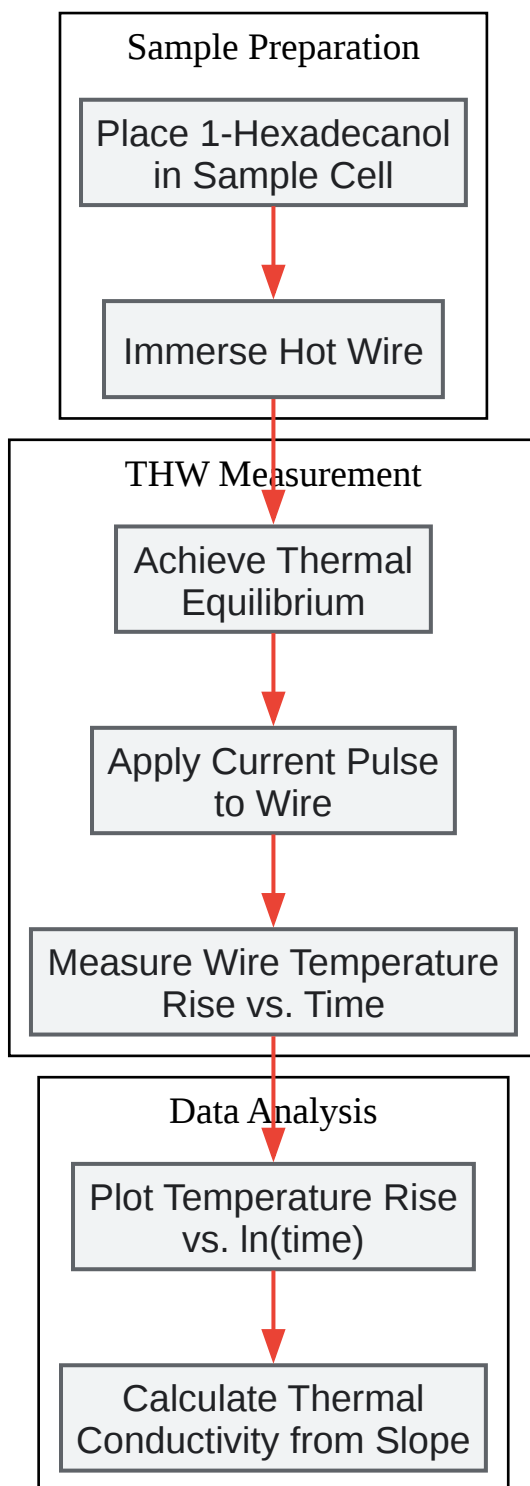
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Diagram 1: Workflow for Differential Scanning Calorimetry (DSC) Analysis.



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Diagram 2: Workflow for Thermogravimetric Analysis (TGA).



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Diagram 3: Workflow for Transient Hot Wire (THW) Thermal Conductivity Measurement.

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